5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one is an organic compound with a complex structure that includes a dioxane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one typically involves the formation of the dioxane ring followed by the introduction of the phenyl group. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the dioxane ring. The phenyl group can then be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one exerts its effects involves its interaction with specific molecular targets. The dioxane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
Oseltamivir: Contains a dioxane ring but has different functional groups and applications.
Uniqueness
This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
652986-55-5 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C15H20O3/c1-12(16)6-5-9-15-17-11-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3/t14-,15?/m1/s1 |
InChI Key |
RWLVQBAULKVNGR-GICMACPYSA-N |
Isomeric SMILES |
CC(=O)CCCC1OCC[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CCCC1OCCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.